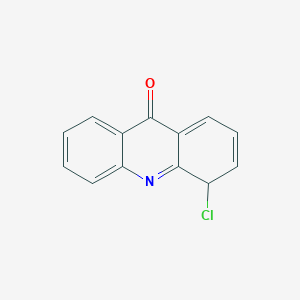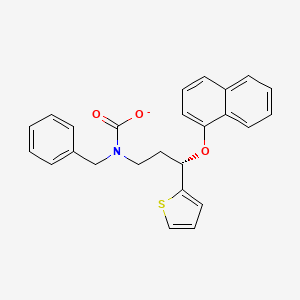
N-(2-phenylethyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)prolinamide: is an organic compound that belongs to the class of prolinamides It is characterized by the presence of a proline moiety linked to a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)prolinamide typically involves the reaction of proline with 2-phenylethylamine. One common method involves the amidation of proline with 2-phenylethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of solvent-free or aqueous conditions can be explored to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions: N-(2-phenylethyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of N-(2-phenylethyl)prolinamine.
Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group
科学研究应用
Chemistry: N-(2-phenylethyl)prolinamide is used as an organocatalyst in asymmetric aldol reactions. Its unique structure allows it to facilitate the formation of chiral centers, making it valuable in the synthesis of enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural similarity to natural neurotransmitters makes it a candidate for investigating receptor-ligand interactions .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of neuropharmacology.
Industry: this compound is used in the development of new materials and catalysts. Its role as an organocatalyst in industrial processes highlights its importance in green chemistry and sustainable manufacturing .
作用机制
The mechanism of action of N-(2-phenylethyl)prolinamide involves its interaction with specific molecular targets. In the context of organocatalysis, the compound forms an enamine intermediate with the substrate, facilitating the formation of carbon-carbon bonds in aldol reactions. This enamine mechanism is crucial for the compound’s catalytic activity .
In biological systems, this compound may interact with neurotransmitter receptors, modulating their activity. The phenylethyl group mimics the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and influence signaling pathways .
相似化合物的比较
N-(2-phenylethyl)benzamide: Similar structure but with a benzamide moiety instead of a prolinamide.
N-(2-phenylethyl)maleimide: Contains a maleimide group, offering different reactivity and applications.
N-cycloalkylprolinamides: Variants with cycloalkyl groups, used in asymmetric synthesis.
Uniqueness: N-(2-phenylethyl)prolinamide stands out due to its dual functionality as both a prolinamide and a phenylethyl derivative. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry .
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
N-(2-phenylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-4-9-14-12)15-10-8-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
InChI 键 |
VMZJWMLESLZMMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



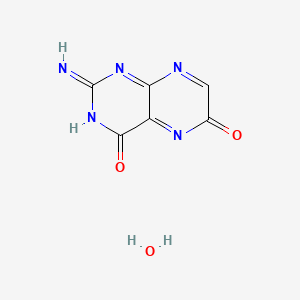
![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
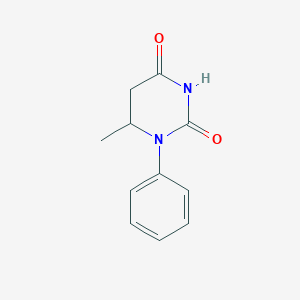



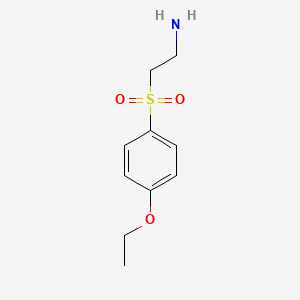
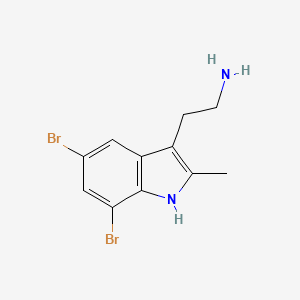
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
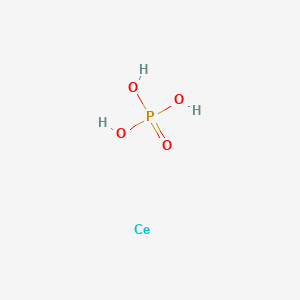
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
